2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, also known as a phenylacetaldehyde derivative, is a compound that falls under the category of organic aldehydes and ketones. It is characterized by the presence of an ethoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its unique structural features.
The compound is synthesized through various organic reactions involving phenolic derivatives and aldehydes. Its structure can be derived from the reaction of 4-ethoxyphenol with acetaldehyde or related precursors. The availability of starting materials and the simplicity of synthetic routes contribute to its accessibility for research purposes.
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate belongs to the broader class of aryl ketones and aldehydes. It is classified based on its functional groups, specifically as an aromatic aldehyde due to the presence of the aldehyde (-CHO) group attached to an aromatic ring.
The synthesis of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can be achieved through several methods, including:
The molecular structure of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can be represented as follows:
CCOC1=CC=C(C=C1)C(=O)C=OThe compound participates in various chemical reactions typical for aldehydes and ketones:
The mechanism by which 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate exerts its chemical reactivity typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms, although specific data for this compound may be limited in literature.
The ethoxyphenyl moiety is introduced through electrophilic aromatic substitution (EAS), leveraging the activating effect of the ethoxy group (–OCH₂CH₃) for para-selective functionalization. Key methodologies include:
Table 1: Catalyst Screening for Ethoxybenzene Acylation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Para:Ortho Ratio |
|---|---|---|---|---|
| AlCl₃ | 0–5 | 1.5 | 92 | 99:1 |
| FeCl₃ | 25 | 3.0 | 78 | 97:3 |
| ZnCl₂ | 25 | 4.0 | 65 | 95:5 |
| None | 80 | 12.0 | <5 | N/A |
β-Dicarbonyl compounds (e.g., ethyl 2-(4-ethoxyphenyl)-3-oxobutanoate) serve as precursors for oxidative C–C bond cleavage:
Critical parameters include:
The hydrate form (gem-diol) dominates in aqueous media due to the aldehyde’s electrophilicity. Stabilization strategies include:
Table 2: Solvent Systems for Hydrate Crystallization
| Solvent Ratio (v/v) | Crystallization Temp (°C) | Hydrate Purity (%) | Crystal Morphology |
|---|---|---|---|
| EtOH:H₂O (7:3) | 4 | 99.2 | Needles |
| MeCN:H₂O (1:1) | 25 | 98.5 | Prisms |
| Acetone:H₂O (6:4) | −20 | 95.1 | Plates |
| THF:H₂O (8:2) | 4 | 85.3 | Aggregates |
Table 3: Analytical Characterization of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₄ | HRMS (m/z: [M+H]⁺ calc. 197.0808, found 197.0812) |
| Appearance | Light yellow crystalline powder | Visual inspection |
| IR (KBr) | 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O), 1670 cm⁻¹ (hydrate C–O) | FT-IR spectroscopy |
| ¹³C NMR (DMSO-d6) | δ 198.2 (C=O), 162.8 (C–O), 78.5 (C(OH)₂) | 101 MHz NMR |
| Melting Point | 86–88°C (dec.) | Differential scanning calorimetry |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7